4-fluoro-2-iodo-1H-pyrrolo[3,2-c]pyridine
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Overview
Description
4-fluoro-2-iodo-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound that features a pyrrolopyridine core with fluorine and iodine substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-2-iodo-1H-pyrrolo[3,2-c]pyridine typically involves the cyclization of a suitable precursor. One common method involves the use of 2-bromo-5-iodopyridine as a starting material, which undergoes a base-mediated cyclization to form the pyrrolopyridine core . The reaction conditions often include the use of strong bases such as sodium hydride or potassium tert-butoxide in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .
Industrial Production Methods
This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
4-fluoro-2-iodo-1H-pyrrolo[3,2-c]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, although specific examples are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 4-fluoro-2-azido-1H-pyrrolo[3,2-c]pyridine .
Scientific Research Applications
4-fluoro-2-iodo-1H-pyrrolo[3,2-c]pyridine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly those targeting kinase enzymes.
Biological Research: The compound has been studied for its potential to inhibit specific biological pathways, making it useful in cancer research.
Industrial Applications: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-fluoro-2-iodo-1H-pyrrolo[3,2-c]pyridine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and migration . The compound binds to the ATP-binding site of the receptor, preventing its activation and subsequent signaling pathways .
Comparison with Similar Compounds
Similar Compounds
5-fluoro-4-iodo-1H-pyrrolo[2,3-b]pyridine: This compound has a similar structure but differs in the position of the fluorine and iodine substituents.
5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile: Another related compound with additional functional groups.
Uniqueness
4-fluoro-2-iodo-1H-pyrrolo[3,2-c]pyridine is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. This makes it a valuable compound for developing targeted therapies and novel materials .
Properties
Molecular Formula |
C7H4FIN2 |
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Molecular Weight |
262.02 g/mol |
IUPAC Name |
4-fluoro-2-iodo-1H-pyrrolo[3,2-c]pyridine |
InChI |
InChI=1S/C7H4FIN2/c8-7-4-3-6(9)11-5(4)1-2-10-7/h1-3,11H |
InChI Key |
PTZXSCQHZKUOJT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C2=C1NC(=C2)I)F |
Origin of Product |
United States |
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